molecular formula C22H18ClN3O3 B2496797 4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 899746-80-6

4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2496797
CAS No.: 899746-80-6
M. Wt: 407.85
InChI Key: GAQUWELBUQSRHR-UHFFFAOYSA-N
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Description

4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic compound with a unique structure that includes a phenol group, a pyridine ring, and a diazatricyclo framework

Scientific Research Applications

4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Diazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo structure.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Chlorination and Methoxylation: The phenol group is chlorinated and methoxylated using specific reagents and conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the diazatricyclo framework or the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution of the chlorine atom can yield various substituted phenols.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol: This compound is unique due to its specific substitution pattern and the presence of the diazatricyclo framework.

    Other Diazatricyclo Compounds: Compounds with similar frameworks but different substituents can have varying properties and applications.

    Pyridine Derivatives: Compounds with pyridine rings and different functional groups can be compared to understand the influence of the diazatricyclo framework on their properties.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a rigid framework. This combination can lead to unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-28-20-7-4-5-14-18-12-17(15-11-13(23)8-9-19(15)27)25-26(18)22(29-21(14)20)16-6-2-3-10-24-16/h2-11,18,22,27H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQUWELBUQSRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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